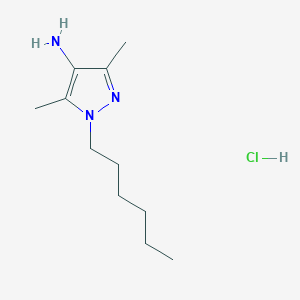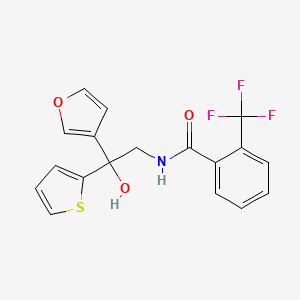
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide, also known as TAK-715, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. TAK-715 is a selective inhibitor of p38 mitogen-activated protein kinase (MAPK), which is a key signaling pathway involved in various cellular processes such as inflammation, cell differentiation, and apoptosis.
Mecanismo De Acción
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide is a selective inhibitor of p38 MAPK, which is a key signaling pathway involved in various cellular processes such as inflammation, cell differentiation, and apoptosis. This compound binds to the ATP-binding site of p38 MAPK and inhibits its activity, thereby blocking downstream signaling pathways (Kawada et al., 2005).
Biochemical and Physiological Effects
This compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in vitro and in vivo (Kawada et al., 2005; Kim et al., 2015). This compound has also been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of immune and inflammatory responses (Kawada et al., 2005). In addition, this compound has been shown to induce apoptosis in cancer cells and reduce the proliferation of cancer cells (Kim et al., 2015).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide is its selectivity for p38 MAPK, which reduces the potential for off-target effects. This compound has also been shown to have good oral bioavailability and pharmacokinetic properties (Kawada et al., 2005). One limitation of this compound is its low solubility in water, which can make it difficult to use in some experimental settings.
Direcciones Futuras
For N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide research include investigating its potential use in combination with other drugs, in other disease models, and the development of more potent and selective p38 MAPK inhibitors.
Métodos De Síntesis
The synthesis of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide involves the reaction of 2-(furan-3-yl)ethanol with 2-(thiophen-2-yl)acetic acid to form an ester intermediate. This intermediate is then reacted with 2-(trifluoromethyl)benzoyl chloride to form the final product, this compound. The yield of this compound synthesis is reported to be around 30%, and the purity of the compound is greater than 98% (Kawada et al., 2005).
Aplicaciones Científicas De Investigación
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide has been extensively researched for its potential therapeutic applications in various diseases such as rheumatoid arthritis, osteoarthritis, and cancer. In preclinical studies, this compound has shown promising results in reducing inflammation and pain in animal models of arthritis (Kawada et al., 2005). This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo (Kawada et al., 2005; Kim et al., 2015). Furthermore, this compound has been investigated for its potential use in treating Alzheimer's disease, as p38 MAPK has been implicated in the pathogenesis of this disease (Kawada et al., 2005).
Propiedades
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO3S/c19-18(20,21)14-5-2-1-4-13(14)16(23)22-11-17(24,12-7-8-25-10-12)15-6-3-9-26-15/h1-10,24H,11H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRVMOPKEVWRNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-Dimethyl-6-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrimidine](/img/structure/B2379910.png)
![[4-(Methylamino)cyclohexyl]methanol](/img/structure/B2379911.png)
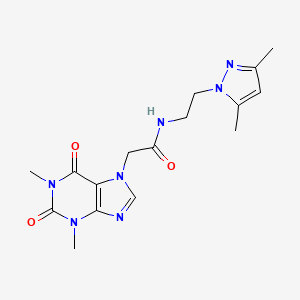
![N-[2-(cyclohept-1-en-1-yl)ethyl]prop-2-enamide](/img/structure/B2379913.png)
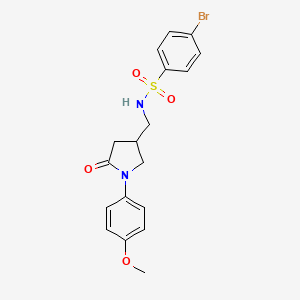
![8-(2-chloroethyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2379915.png)
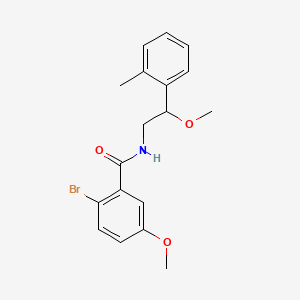

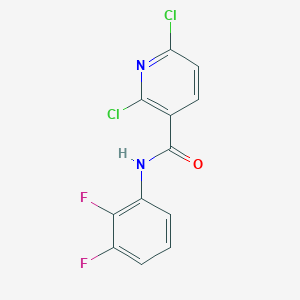
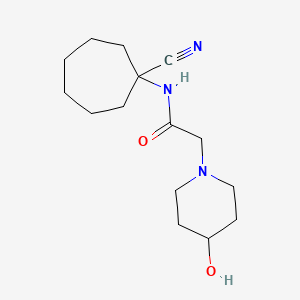
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2379923.png)

![3-(4-methylphenyl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B2379926.png)
